ML318

Descripción general

Descripción

ML318 is a biaryl nitrile compound known for its role as an inhibitor of PvdQ acylase. It has shown significant activity against Pseudomonas aeruginosa, a common bacterium that can cause disease in plants, animals, and humans. This compound inhibits the production of pyoverdine, a siderophore that bacteria use to scavenge iron from their environment, which is crucial for their growth and virulence .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ML318 involves the formation of a biaryl nitrile structure. The key steps include:

Formation of the Biaryl Core: This can be achieved through Suzuki coupling reactions, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.

Nitrile Introduction: The nitrile group is introduced via a cyanation reaction, often using reagents like copper(I) cyanide.

Final Purification: The compound is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the general approach would involve scaling up the synthetic route mentioned above. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

Reduction: The nitrile group in this compound can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic conditions.

Major Products:

Oxidation Products: Quinones or hydroxylated derivatives.

Reduction Products: Amines.

Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Aplicaciones Científicas De Investigación

ML318 has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study enzyme inhibition, particularly PvdQ acylase.

Biology: Investigated for its role in inhibiting bacterial growth and virulence, making it a potential candidate for developing new antibacterial agents.

Medicine: Explored for its potential to treat infections caused by Pseudomonas aeruginosa, especially in cases where traditional antibiotics are ineffective.

Industry: Potential applications in developing antibacterial coatings and materials to prevent bacterial contamination

Mecanismo De Acción

ML318 exerts its effects by inhibiting PvdQ acylase, an enzyme involved in the biosynthesis of pyoverdine. By binding to the acyl-binding site of the enzyme, this compound prevents the production of pyoverdine, thereby limiting the bacteria’s ability to scavenge iron. This inhibition disrupts the bacterial iron metabolism, leading to reduced growth and virulence of Pseudomonas aeruginosa .

Comparación Con Compuestos Similares

ML318 Analogues: Compounds with similar biaryl nitrile structures and PvdQ acylase inhibitory activity.

Other PvdQ Acylase Inhibitors: Compounds that inhibit the same enzyme but may have different structural features.

Uniqueness of this compound:

High Potency: this compound has an IC50 of 20 nanomolar for PvdQ acylase inhibition, making it highly potent.

Specificity: It specifically targets the acyl-binding site of PvdQ acylase, reducing off-target effects.

Broad Applications: Its ability to inhibit pyoverdine production makes it valuable for studying bacterial iron metabolism and developing new antibacterial strategies .

Actividad Biológica

ML318 is a biaryl nitrile compound known primarily for its role as an inhibitor of PvdQ acylase, an enzyme involved in the biosynthesis of virulence factors in Pseudomonas aeruginosa. This article discusses the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential applications in cancer treatment, supported by relevant data and studies.

Overview of this compound

- Chemical Structure : this compound is characterized as a biaryl nitrile compound.

- Target Enzyme : PvdQ acylase.

- IC50 Value : Approximately 20 nM, indicating a potent binding affinity to the acyl-binding site of the enzyme .

Antibacterial Activity

This compound exhibits significant antibacterial activity against Pseudomonas aeruginosa, a common pathogen associated with various infections, particularly in immunocompromised patients. The compound's mechanism involves the inhibition of PvdQ acylase, which is crucial for the synthesis of pyoverdine, a siderophore that facilitates iron acquisition and enhances bacterial virulence.

Key Findings

- Inhibition Concentration : this compound has been shown to inhibit P. aeruginosa with an IC50 of 19 μM .

- Mechanism of Action : By inhibiting PvdQ, this compound disrupts the production of pyoverdine, leading to reduced iron acquisition and diminished bacterial growth under iron-limited conditions .

- Resistance Studies : Research indicates that strains of P. aeruginosa resistant to other antibiotics remain susceptible to this compound, highlighting its potential as a therapeutic agent in antibiotic-resistant infections .

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the efficacy of this compound in vitro against various strains of P. aeruginosa.

- Results demonstrated that this compound effectively reduced bacterial viability in a dose-dependent manner.

- Cancer Treatment Potential :

Data Summary

| Activity | IC50 (nM) | Target | Organism |

|---|---|---|---|

| PvdQ Acylase Inhibition | 20 | PvdQ Acylase | Pseudomonas aeruginosa |

| Antibacterial Activity | 19 μM | Growth Inhibition | Pseudomonas aeruginosa |

| Apoptosis Induction | N/A | Cancer Cells | Human Cancer Cells |

Propiedades

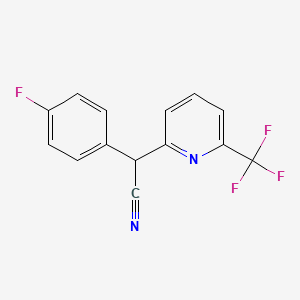

IUPAC Name |

2-(4-fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4N2/c15-10-6-4-9(5-7-10)11(8-19)12-2-1-3-13(20-12)14(16,17)18/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQNDKQUHKVTTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)(F)F)C(C#N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.